![molecular formula C8H6BrN3O B13844481 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to a pyridazinone core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one can be achieved through several methods. One common approach involves the use of a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers. This method provides functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol .
Another method involves the unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one can be compared with other similar compounds, such as:
3,6-Diarylpyridazines: These compounds have similar structures but different substituents, leading to variations in their chemical and physical properties.
6-Arylpyridazin-3-ones: These compounds also belong to the pyridazine family and have similar core structures but different functional groups.
The uniqueness of this compound lies in its specific substituents, which impart distinct properties and make it suitable for various applications.
Propriétés
Formule moléculaire |
C8H6BrN3O |
|---|---|
Poids moléculaire |
240.06 g/mol |
Nom IUPAC |
3-bromo-7-methylpyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C8H6BrN3O/c1-12-8(13)7-5(3-11-12)2-6(9)4-10-7/h2-4H,1H3 |
Clé InChI |
FLGSXDXGZMLJAR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=NC=C(C=C2C=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




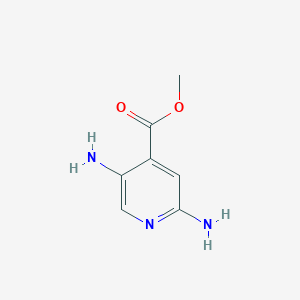
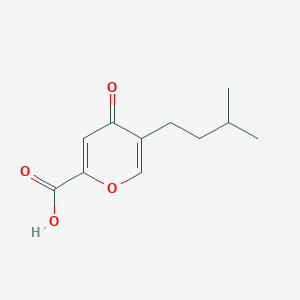
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)

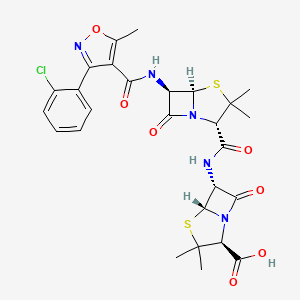
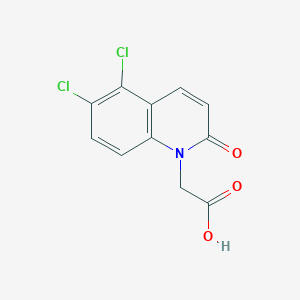
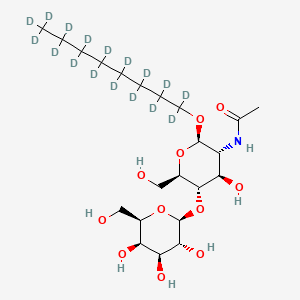
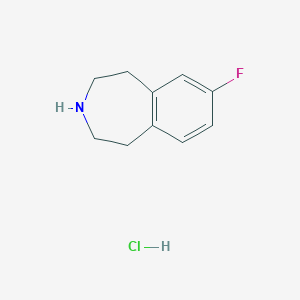
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)

![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)
